Methyl benzo[b]thiophene-7-carboxylate
Overview
Description
Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can vary depending on the specific compound. For example, the empirical formula for Methyl benzo[b]thiophene-2-carboxylate is C10H8O2S .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, [3+2] cycloaddition reaction of certain substrates with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Photochemical Degradation in Environmental Studies
Methyl benzo[b]thiophene derivatives, such as monomethylated benzo[b]thiophenes, have been studied for their photochemical degradation in aqueous solutions. This research is crucial for understanding the environmental impact and fate of crude oil components following an oil spill. The studies show that principal reaction pathways involve oxidation of the methyl group to carboxylic acids and the thiophene ring to quinones, leading to various end products, including 2-sulfobenzoic acids (Bobinger & Andersson, 1998).
Synthesis of Selective Inhibitors in Medicinal Chemistry
Synthesis of Selective Inhibitors in Medicinal Chemistry
Methyl benzo[b]thiophene derivatives have been synthesized as potent and selective inhibitors of urokinase-type plasminogen activator (uPA). These compounds, including 4-substituted benzo[b]thiophene-2-carboxamidines, exhibit significant inhibitory activity, indicating their potential in medicinal chemistry for therapeutic applications (Bridges et al., 1993).
Chemical Reactions and Compound Synthesis
Research on benzo[b]thiophen-2-carboxylic acid and its derivatives, including methyl benzo[b]thiophene-7-carboxylate, has led to insights into various chemical reactions like nitration, which is critical for synthesizing new compounds with potential applications in different fields. These studies provide valuable information on the structural and chemical properties of these compounds (Cooper & Scrowston, 1971).
Applications in Synthetic Medicinal Chemistry
The synthesis and characterization of new benzo[b]thiophene derivatives demonstrate their wide spectrum of pharmacological properties. These compounds, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities, making them significant in the field of medicinal chemistry (Isloor et al., 2010).
Photodimerization Studies
Studies on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, have revealed its ability to undergo dimerization under the influence of ultraviolet light and heat. These findings are important for understanding the photophysical properties of these compounds, which can have applications in material science and photophysics (Davies et al., 1977).
Development of Medicinally Relevant Libraries
The creation of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophene libraries showcases the potential of these compounds in drug discovery. Such libraries are vital for identifying new therapeutic agents (Cho et al., 2010).
Synthesis of
Synthesis of Heterocyclic Systems
The synthesis of benzo[b]thiophene derivatives has been integral in creating new heterocyclic systems, which are crucial in the development of novel compounds for various applications. These syntheses, involving reactions like bromomethylation and cyclization, contribute significantly to the field of organic chemistry and drug development (Yagodkina-Yakovenko et al., 2018).
Antitubercular Activity
Research has shown that benzo[b]thiophene-2-carboxylic acid derivatives possess significant antitubercular activity. These compounds have been tested against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, indicating their potential as lead candidates for treating tuberculosis (Mahajan et al., 2016).
Safety And Hazards
Safety and hazards associated with benzo[b]thiophene derivatives can vary depending on the specific compound. For example, Methyl benzo[b]thiophene-2-carboxylate has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the field of thiophene derivatives are likely to involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties .
properties
IUPAC Name |
methyl 1-benzothiophene-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMNLSWDVPSGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[b]thiophene-7-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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